D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester

Overview

Description

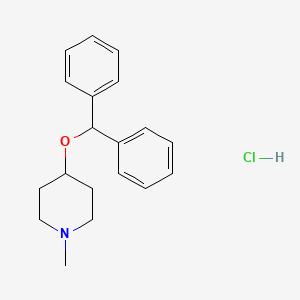

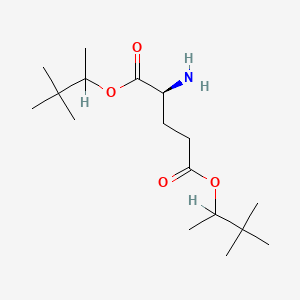

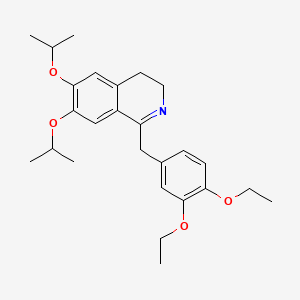

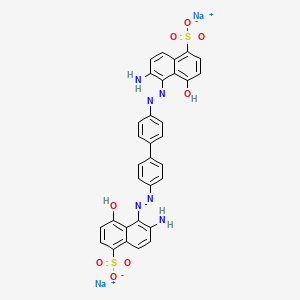

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is a derivative of D-Luciferin, a well-known bioluminescent compound. This esterified form is often referred to as DMNPE-caged luciferin. It is widely used in bioluminescence imaging due to its ability to cross cell membranes and release active luciferin upon exposure to UV light or enzymatic action .

Mechanism of Action

Target of Action

The primary target of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, also known as DMNPE-caged Luciferin, is the enzyme luciferase . Luciferase is a bioluminescent enzyme that oxidizes luciferin, its natural ligand .

Mode of Action

DMNPE-caged Luciferin is a cell-membrane permeable compound . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This release of active luciferin inside the cell allows for the interaction with its primary target, luciferase .

Biochemical Pathways

The interaction between luciferin and luciferase results in the oxidation of luciferin, a process that emits energy in the form of light . This light emission is a result of the luciferase-catalyzed reaction, which requires ATP and Mg2+ as co-factors . The emitted light has a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .

Pharmacokinetics

DMNPE-caged Luciferin is soluble in DMSO or DMF . It readily crosses cell membranes, making it efficient for use in intracellular studies . Once inside the cell, the ester is continuously hydrolyzed to a supply of D-Luciferin .

Result of Action

The result of the action of DMNPE-caged Luciferin is the emission of light due to the oxidation of luciferin by luciferase . This light emission makes it easier to follow changes in gene expression in live cells .

Action Environment

The action of DMNPE-caged Luciferin is influenced by environmental factors such as temperature and the presence of oxygen . The light emission from the luciferase-catalyzed reaction shifts to red light in vivo at 37°C . The presence of oxygen is also necessary for the yellow-green emission .

Biochemical Analysis

Biochemical Properties

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a substrate for the Firefly luciferase enzyme . It utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C . The compound interacts with the luciferase enzyme, which oxidizes the substrate, emitting energy in the form of light in the process .

Cellular Effects

This compound can readily cross cell membranes, making it useful for measuring intracellular functions . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This allows for the real-time, non-invasive monitoring of changes in gene expression in live cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the luciferase enzyme. The enzyme oxidizes the substrate, which then emits energy in the form of light . This process requires ATP and Mg2+ as co-factors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability and long-term effects on cellular function . It allows for the real-time, non-invasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) .

Dosage Effects in Animal Models

In animal models, the injection of this compound allows for the monitoring of disease progression and/or drug efficacy

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate for the luciferase enzyme

Transport and Distribution

This compound can readily cross cell membranes, allowing it to be transported and distributed within cells

Subcellular Localization

Once inside the cell, this compound can be released by UV light or by the action of endogenous intracellular esterases This suggests that it may be localized in areas of the cell where these esterases are present

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester typically involves the esterification of D-Luciferin with 1-(4,5-dimethoxy-2-nitrophenyl) ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the esterification is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under inert gas and protected from light to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing active D-Luciferin.

Photolysis: UV light can cleave the ester bond, releasing active D-Luciferin

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous buffer solutions at physiological pH.

Photolysis: Requires exposure to UV light, usually in a controlled laboratory setting

Major Products Formed

The primary product formed from these reactions is active D-Luciferin, which can then participate in bioluminescent reactions catalyzed by luciferase .

Scientific Research Applications

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: has a wide range of applications in scientific research:

Bioluminescence Imaging: Used for in vivo imaging of gene expression, tumor progression, and drug efficacy in animal models.

Intracellular Function Studies: Employed to study intracellular activities such as gene transcription and ATP levels

Biotechnology: Utilized in various assays to monitor cellular processes in real-time.

Comparison with Similar Compounds

D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester: is unique due to its ability to cross cell membranes and release active luciferin upon specific triggers. Similar compounds include:

D-Luciferin: The parent compound, which does not have the membrane-crossing ability of the esterified form.

Coelenterazine: Another bioluminescent compound used in similar applications but with different spectral properties

This compound’s unique ability to be activated by both enzymatic and photolytic means makes it particularly versatile for various research applications.

Properties

IUPAC Name |

1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420721 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223920-67-0 | |

| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.